
Acetoxy-methyl acetylcholine chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoxy-methyl acetylcholine chloride is a chemical compound that belongs to the class of acetylcholine analogs Acetylcholine is a neurotransmitter that plays a significant role in various physiological functions, including muscle activation, memory, and learning
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetoxy-methyl acetylcholine chloride typically involves the acetylation of methyl acetylcholine. The process begins with the reaction of methyl acetylcholine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl acetylcholine+Acetyl chloride→Acetoxy-methyl acetylcholine chloride+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetoxy-methyl acetylcholine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetoxy-methyl acetylcholine chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on biological systems, particularly in neurotransmission and muscle activation.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders and muscle-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of acetoxy-methyl acetylcholine chloride involves its interaction with acetylcholine receptors. The compound mimics the action of acetylcholine by binding to muscarinic and nicotinic receptors, leading to the activation of downstream signaling pathways. This results in various physiological effects, including muscle contraction and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylcholine: The parent compound with similar neurotransmitter functions.
Methacholine: A synthetic analog used in bronchial challenge tests.
Carbachol: Another analog with longer-lasting effects due to resistance to acetylcholinesterase.
Uniqueness
Acetoxy-methyl acetylcholine chloride is unique due to its specific acetoxy group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
38939-85-4 |
|---|---|
Molekularformel |
C10H20ClNO4 |
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H20NO4.ClH/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QENRWINHIGJULD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
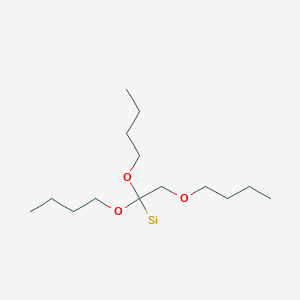
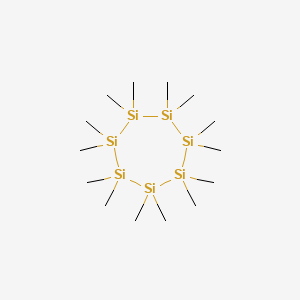
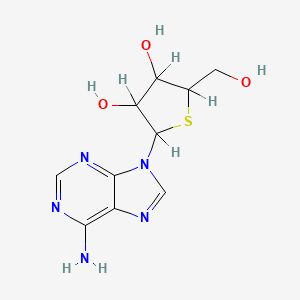
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
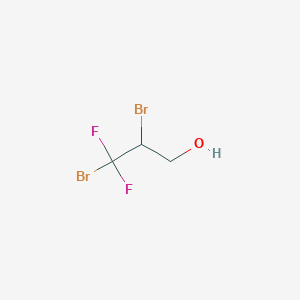
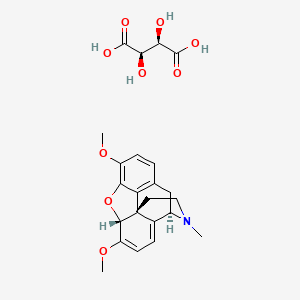
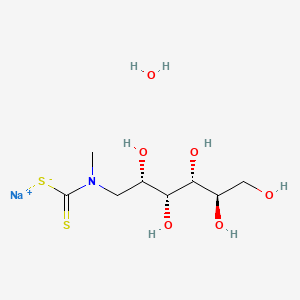
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
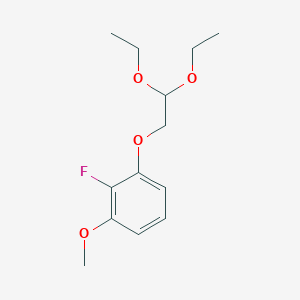
![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
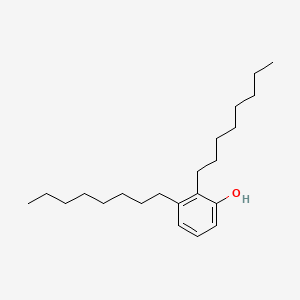
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
